(4,5-dibromothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
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Overview
Description
(4,5-DIBROMO-2-THIENYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE is a complex organic compound that features a combination of brominated thiophene and dimethylpyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong brominating agents such as N-bromosuccinimide (NBS) under controlled temperatures to ensure selective bromination at the desired positions on the thiophene ring . Subsequent reactions involve the coupling of the brominated thiophene with 3,5-dimethylpyrazole under conditions that facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4,5-DIBROMO-2-THIENYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.
Scientific Research Applications
(4,5-DIBROMO-2-THIENYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of (4,5-DIBROMO-2-THIENYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE involves its interaction with specific molecular targets. The brominated thiophene and pyrazole moieties can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(4,5-DIBROMO-2-THIENYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE: Unique due to the presence of both brominated thiophene and dimethylpyrazole groups.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene: Another brominated compound with different structural features and applications.
Various substituted imidazoles: Share some structural similarities but differ in their specific functional groups and applications.
Uniqueness
The uniqueness of (4,5-DIBROMO-2-THIENYL)(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE lies in its combined structural features, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C10H8Br2N2OS |
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Molecular Weight |
364.06 g/mol |
IUPAC Name |
(4,5-dibromothiophen-2-yl)-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C10H8Br2N2OS/c1-5-3-6(2)14(13-5)10(15)8-4-7(11)9(12)16-8/h3-4H,1-2H3 |
InChI Key |
WABGDJDGANSHHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=C(S2)Br)Br)C |
Origin of Product |
United States |
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